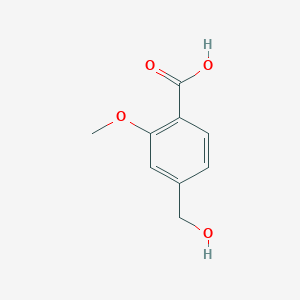

4-(Hydroxymethyl)-2-methoxybenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGBZHBLBWASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611681 | |

| Record name | 4-(Hydroxymethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158089-31-7 | |

| Record name | 4-(Hydroxymethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(Hydroxymethyl)-2-methoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-2-methoxybenzoic acid is a bespoke chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising a carboxylic acid, a methoxy group, and a hydroxymethyl group—offers multiple avenues for synthetic elaboration, making it a molecule of considerable interest for the design of novel pharmaceuticals and functional polymers. This guide provides a comprehensive overview of its physicochemical properties, leveraging both theoretical predictions and comparative data from structurally related analogs due to the limited availability of direct experimental values in the current literature. We present detailed, field-proven methodologies for its synthesis, purification, and analytical characterization, designed to be self-validating and robust. Furthermore, this document explores the compound's stability profile and its potential applications, particularly in the realm of drug discovery, thereby equipping researchers with the foundational knowledge required to harness its synthetic potential.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. 4-(Hydroxymethyl)-2-methoxybenzoic acid emerges as a compound of interest due to the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation or esterification, the hydroxymethyl group can be oxidized or converted to a leaving group for nucleophilic substitution, and the methoxy group influences the electronic properties and conformation of the molecule. This trifecta of functionalities allows for the generation of diverse chemical libraries with fine-tuned pharmacological properties. This guide serves as a technical resource for researchers, providing a deep dive into the chemical and physical characteristics of this promising intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is the bedrock of its application in research and development. These parameters govern its solubility, reactivity, and pharmacokinetic profile.

Chemical Structure and Identifiers

-

IUPAC Name: 4-(Hydroxymethyl)-2-methoxybenzoic acid

-

Molecular Formula: C₉H₁₀O₄

-

Molecular Weight: 182.17 g/mol

-

Canonical SMILES: COC1=C(C=CC(=C1)CO)C(=O)O[1]

-

InChI: InChI=1S/C9H10O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)[1]

-

InChIKey: CCGBZHBLBWASBY-UHFFFAOYSA-N[1]

Tabulated Physicochemical Data

Direct experimental data for 4-(Hydroxymethyl)-2-methoxybenzoic acid is not extensively reported in the literature. Therefore, the following table includes predicted values and experimental data for structurally similar compounds to provide a comparative context.

| Property | 4-(Hydroxymethyl)-2-methoxybenzoic acid | 4-Methoxybenzoic Acid (p-Anisic Acid) | 4-(Hydroxymethyl)benzoic Acid | 4-Methoxy-2-methylbenzoic Acid |

| Melting Point (°C) | Data not available | 185[2] | 184-187 | 175-183[3] |

| Boiling Point (°C) | Data not available | 276.5[2] | Data not available | Data not available |

| Water Solubility | Predicted to be sparingly soluble | 0.3 g/L at 20°C[4] | Data not available | Data not available |

| pKa | Predicted to be ~4-5 | 4.47 at 25°C[2] | ~4.3 | Data not available |

| LogP | 0.7 (Predicted)[1] | 1.96[2] | 1.1 | 1.8 (Predicted)[3] |

Disclaimer: The data for analogous compounds are provided for estimation purposes only and should not be considered as a substitute for experimental determination for 4-(Hydroxymethyl)-2-methoxybenzoic acid.

Proposed Synthesis and Purification

A reliable and scalable synthetic route is essential for the utilization of any chemical building block. Below is a proposed synthetic pathway and purification protocol for 4-(Hydroxymethyl)-2-methoxybenzoic acid, based on established organic chemistry principles.

Synthetic Workflow

The synthesis of 4-(Hydroxymethyl)-2-methoxybenzoic acid can be envisioned starting from a commercially available precursor, such as methyl 2-methoxy-4-methylbenzoate. The workflow involves two key transformations: benzylic bromination followed by nucleophilic substitution to introduce the hydroxyl group, and finally, saponification of the ester to yield the desired carboxylic acid.

Sources

- 1. PubChemLite - 4-(hydroxymethyl)-2-methoxybenzoic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-methoxybenzoic Acid: Structural Analogs and Their Properties

Abstract

This technical guide provides a comprehensive exploration of 4-(Hydroxymethyl)-2-methoxybenzoic acid and its structural analogs. As a substituted benzoic acid, this scaffold holds significant potential for the development of novel therapeutic agents, particularly in the realms of antioxidant and anti-inflammatory applications. This document delves into the synthesis, physicochemical properties, and biological activities of this class of compounds. A detailed examination of structure-activity relationships (SAR) is presented, supported by experimental protocols for synthesis and biological evaluation. Furthermore, the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB and Nrf2, and the inhibition of cyclooxygenase (COX) enzymes, are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 4-(Hydroxymethyl)-2-methoxybenzoic acid and its derivatives.

Introduction to the 4-(Hydroxymethyl)-2-methoxybenzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, serving as versatile building blocks for a vast array of therapeutic agents.[1] The inherent aromaticity and the reactivity of the carboxylic acid group allow for extensive chemical modifications to tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The subject of this guide, 4-(Hydroxymethyl)-2-methoxybenzoic acid, presents a unique trifunctionalized scaffold with a hydroxymethyl group, a methoxy group, and a carboxylic acid moiety attached to a benzene ring. This specific arrangement of functional groups offers multiple points for structural modification, enabling the exploration of a diverse chemical space and the optimization of biological activity.

The presence of a phenolic-like structure, albeit with a methoxy substitution, suggests potential for antioxidant activity, while the benzoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide will systematically explore the chemical and biological landscape of this promising scaffold.

Physicochemical Properties of the Core Structure

Understanding the physicochemical properties of the parent compound, 4-(Hydroxymethyl)-2-methoxybenzoic acid, is fundamental to predicting its behavior in biological systems and for guiding the design of its analogs.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| CAS Number | 158089-31-7 | [3] |

| Predicted XlogP | 0.7 | [4] |

| Predicted pKa | 4.19 ± 0.10 | [5] |

| Predicted Solubility | Information not available | |

| Appearance | White to off-white solid | [5] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa suggests that at physiological pH, the carboxylic acid will exist predominantly in its carboxylate form, which can influence its solubility and interactions with biological targets. The predicted logP indicates a relatively hydrophilic character.

Synthesis of 4-(Hydroxymethyl)-2-methoxybenzoic Acid and Its Analogs

The synthesis of the core scaffold and its derivatives can be achieved through various synthetic routes. The following sections outline general strategies for the synthesis of the parent compound and key structural analogs.

Synthesis of the Core Scaffold

A plausible synthetic route to 4-(Hydroxymethyl)-2-methoxybenzoic acid can be envisioned starting from commercially available materials. One potential pathway involves the formylation of a suitably protected hydroxy-methoxy toluene derivative, followed by oxidation of the methyl group and subsequent deprotection. A patented method describes the synthesis of 4-hydroxy-2-methylbenzoic acid via a Kolbe-Schmitt reaction followed by dealkylation, which could be adapted.[6]

Synthesis of Structural Analogs

The true potential of the 4-(Hydroxymethyl)-2-methoxybenzoic acid scaffold lies in the systematic modification of its three key functional groups.

The carboxylic acid moiety can be readily converted to esters and amides to modulate polarity, solubility, and metabolic stability.

-

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) yields the corresponding ester.[7]

-

Amidation: Direct reaction of the carboxylic acid with an amine, often facilitated by a coupling agent such as DCC or by converting the carboxylic acid to a more reactive acyl chloride, produces the corresponding amide.[8][9]

Experimental Protocol: General Procedure for Esterification

-

Dissolve 4-(Hydroxymethyl)-2-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂).

-

Add the desired alcohol (1.2 eq).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product by column chromatography on silica gel.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups to explore its role in biological activity. For instance, conversion to a methoxymethyl ether can alter its hydrogen bonding capacity.

The position and number of methoxy and hydroxyl groups on the aromatic ring can significantly impact the electronic properties and, consequently, the biological activity of the molecule. Demethylation of the methoxy group to a hydroxyl group would likely enhance antioxidant properties.[9] Further substitution on the aromatic ring, such as with halogens, can also be explored.

Diagram: Synthetic Workflow for Analog Generation

Caption: General workflow for the synthesis and evaluation of derivatives.

Biological Activities and Structure-Activity Relationships

The therapeutic potential of 4-(Hydroxymethyl)-2-methoxybenzoic acid analogs is primarily anticipated in the areas of antioxidant and anti-inflammatory activities.

Antioxidant Properties

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[9] While the core compound has a methoxy group, its demethylated analog, a dihydroxybenzoic acid derivative, is expected to exhibit significant antioxidant activity. The position of the hydroxyl groups on the benzene ring is crucial for antioxidant efficacy.[10]

Table of Antioxidant Activity of Related Benzoic Acid Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | DPPH radical scavenging | 25.4 | [11] |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | DPPH radical scavenging | Data not available | |

| 4-Hydroxybenzoic acid | DPPH radical scavenging | ~540 (estimated from 74 µg/mL) | [1] |

Note: IC₅₀ values are highly dependent on experimental conditions and should be compared with caution.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or standard solution to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[12]

Anti-inflammatory Properties

Many benzoic acid derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural similarity of the 4-(Hydroxymethyl)-2-methoxybenzoic acid scaffold to known NSAIDs suggests its potential as a COX inhibitor.

Table of Anti-inflammatory Activity of Related Benzoic Acid Derivatives

| Compound | Assay | Activity | Reference |

| 2-Hydroxymethylbenzamide derivatives | Carrageenan-induced paw edema | Up to 52.1% inhibition | [13] |

| Mofezolac (a diarylisoxazole with a benzoic acid moiety) | COX-1 Inhibition | IC₅₀ = 0.28 µM | [14] |

| Celecoxib | COX-2 Inhibition | IC₅₀ = 0.06 µM | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Acclimatize male Wistar rats for one week.

-

Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to a control group that received only the vehicle.[13]

Mechanisms of Action

The biological effects of 4-(Hydroxymethyl)-2-methoxybenzoic acid analogs are likely mediated through the modulation of key cellular signaling pathways.

Modulation of the NF-κB Pathway

The transcription factor NF-κB is a central regulator of inflammation.[16] Its activation leads to the expression of pro-inflammatory cytokines and enzymes such as COX-2. Many phenolic and benzoic acid derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting their anti-inflammatory effects.[9][10] It is plausible that analogs of 4-(Hydroxymethyl)-2-methoxybenzoic acid could act as NF-κB inhibitors.

Diagram: Simplified NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

Activation of the Nrf2-ARE Pathway

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[17] Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Phenolic compounds are well-known activators of the Nrf2 pathway.[10] Analogs of 4-(Hydroxymethyl)-2-methoxybenzoic acid, particularly those with free hydroxyl groups, may exert their antioxidant effects in part through the activation of this pathway.

Diagram: Nrf2-ARE Signaling Pathway

Caption: Activation of the Nrf2-ARE antioxidant response pathway by phenolic compounds.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, COX-1 and COX-2, are the primary targets of NSAIDs. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The benzoic acid scaffold is present in several COX inhibitors, and it is hypothesized that analogs of 4-(Hydroxymethyl)-2-methoxybenzoic acid could also act as COX inhibitors.

Conclusion and Future Directions

The 4-(Hydroxymethyl)-2-methoxybenzoic acid scaffold represents a promising starting point for the development of novel antioxidant and anti-inflammatory agents. Its trifunctional nature allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide has outlined the synthesis, physicochemical properties, and potential biological activities of this class of compounds, along with the underlying mechanisms of action.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to establish robust structure-activity relationships. In particular, the generation of quantitative data on the antioxidant and anti-inflammatory activities of these compounds is crucial. Furthermore, detailed mechanistic studies are required to confirm the modulation of the NF-κB and Nrf2 pathways and to characterize the COX inhibitory profiles of these novel derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of the 4-(Hydroxymethyl)-2-methoxybenzoic acid scaffold.

References

- Zhang, Y., et al. (2017). Nrf2 activation is involved in cyclic mechanical stress-stimulated osteogenic differentiation in periodontal ligament stem cells via PI3K/Akt signaling and HO1-SOD2 interaction. Stem Cell Research & Therapy, 8(1), 1-14.

- Hammouti, Y., et al. (2025). Valorisation of Northern Moroccan Centaurium erythraea: Targeted Phytochemistry, Antioxidant, Antimicrobial Efficacy and Drug Likeness Benchmarking.

- Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders. Molecular Neurobiology, 44(2), 192-201.

-

PubChem. (n.d.). 4-Methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

- Roldan-De-feliciano, S., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 25(13), 7132.

- Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425-1441.

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.

-

PubChemLite. (n.d.). 4-(hydroxymethyl)-2-methoxybenzoic acid (C9H10O4). Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 of several anti-inflammatory compounds. Retrieved from [Link]

- Nguyen, T., Sherratt, P. J., & Pickett, C. B. (2003). Regulatory mechanisms controlling gene expression mediated by the antioxidant response element. Annual review of pharmacology and toxicology, 43(1), 233-260.

- Fukushima, T., et al. (2007). Inhibition of NF-κB by dehydroxymethylepoxyquinomicin suppresses invasion and synergistically potentiates temozolomide and γ-radiation cytotoxicity in glioblastoma cells. Molecular cancer therapeutics, 6(7), 1995-2007.

-

ResearchGate. (n.d.). Hydroxyestrogens activate NRF2, but NRF2 is dispensable for their... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Retrieved from [Link]

- Morgan, M. J., & Liu, Z. G. (2011). Crosstalk of reactive oxygen species and NF-κB signaling. Cell research, 21(1), 103-115.

- Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)

-

Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

- Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Sharif, A. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food chemistry, 194, 128-134.

- Gidaro, M. C., et al. (2017). COX inhibition profile and molecular docking studies of some 2-(trimethoxyphenyl)-thiazoles. Molecules, 22(9), 1499.

-

Taylor & Francis. (n.d.). Cox-2 inhibitors – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

- Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. PubChemLite - 4-(hydroxymethyl)-2-methoxybenzoic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzoic acid | 100-09-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]

- 10. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. Nrf2 activation as target to implement therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2 Activation Is Involved in Cyclic Mechanical Stress-Stimulated Osteogenic Differentiation in Periodontal Ligament Stem Cells via PI3K/Akt Signaling and HO1-SOD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Hydroxymethyl)-2-methoxybenzoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-2-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. In the absence of extensive literature on its direct isolation from natural sources, this document focuses on a proposed, robust synthetic pathway, detailed purification protocols, and in-depth characterization techniques. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. This guide is structured to serve as a practical handbook for the laboratory synthesis and validation of this compound.

Introduction and Scientific Context

Substituted benzoic acids are a cornerstone in drug discovery and development, with the carboxyl group and various ring substituents playing crucial roles in modulating pharmacological activity. 4-(Hydroxymethyl)-2-methoxybenzoic acid combines a carboxylic acid, a methoxy group, and a hydroxymethyl group, presenting multiple points for hydrogen bonding and potential esterification or etherification, making it an attractive scaffold for library synthesis in drug discovery programs. While many benzoic acid derivatives are found in nature, the natural occurrence of this specific compound is not well-documented. Therefore, a reliable synthetic route is paramount for its accessibility for research purposes.

This guide proposes a logical and efficient multi-step synthesis, starting from a readily available precursor. Each step is detailed with a self-validating protocol, and the final section is dedicated to the comprehensive characterization of the target molecule using modern spectroscopic techniques.

Proposed Synthetic Pathway

The synthesis of 4-(Hydroxymethyl)-2-methoxybenzoic acid can be logically approached from 2-methoxy-4-methylbenzoic acid. This pathway involves the selective functionalization of the methyl group at the 4-position. The overall strategy is a two-step process:

-

Free-Radical Bromination: The methyl group is first converted to a bromomethyl group using a selective free-radical brominating agent like N-bromosuccinimide (NBS).

-

Hydrolysis: The resulting 4-(bromomethyl)-2-methoxybenzoic acid is then hydrolyzed to the desired 4-(hydroxymethyl)-2-methoxybenzoic acid.

Caption: Proposed two-step synthesis of 4-(Hydroxymethyl)-2-methoxybenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-2-methoxybenzoic acid

Causality of Experimental Choices:

-

Reagents: N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ability to provide a low, constant concentration of bromine, which favors selective allylic and benzylic bromination over aromatic ring bromination. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes upon heating to generate radicals, initiating the reaction.

-

Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for radical reactions as it is non-polar and does not readily react with radicals. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile could be explored.

-

Reaction Conditions: The reaction is carried out under reflux to ensure a sufficient rate of radical initiation from AIBN.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq.) in carbon tetrachloride (10 mL per gram of starting material).

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-2-methoxybenzoic acid as a solid. This product is often used in the next step without further purification.

Step 2: Synthesis of 4-(Hydroxymethyl)-2-methoxybenzoic acid

Causality of Experimental Choices:

-

Reagents: The hydrolysis of the benzyl bromide is achieved using water. A weak base like sodium bicarbonate (NaHCO₃) is added to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing potential side reactions.

-

Reaction Conditions: Gentle heating is applied to increase the rate of the hydrolysis reaction.

Protocol:

-

To the crude 4-(bromomethyl)-2-methoxybenzoic acid (1.0 eq.) in a round-bottom flask, add a solution of sodium bicarbonate (2.0 eq.) in water (15 mL per gram of starting material).

-

Heat the mixture to 70-80 °C with stirring for 2-3 hours.

-

Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1) until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 2 M HCl).

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude 4-(hydroxymethyl)-2-methoxybenzoic acid can then be purified by recrystallization.

Purification and Isolation

Causality of Experimental Choices:

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for crystal formation upon cooling. Water is a good initial choice for polar benzoic acid derivatives.[4] An ethanol/water mixture can also be effective if the compound is not sufficiently soluble in hot water.

Recrystallization Protocol:

-

Dissolve the crude 4-(hydroxymethyl)-2-methoxybenzoic acid in a minimum amount of hot water (or an ethanol/water mixture) in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot-filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Characterization and Data Presentation

The identity and purity of the synthesized 4-(Hydroxymethyl)-2-methoxybenzoic acid should be confirmed using a combination of spectroscopic methods and physical constant determination.

Table 1: Predicted and Expected Analytical Data

| Analysis | Predicted/Expected Result |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, -COOH), 7.6-7.8 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 5.2 (t, 1H, -OH), 4.5 (d, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~168 (-COOH), ~158 (C-OCH₃), ~145 (C-CH₂OH), ~132 (Ar-CH), ~122 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~62 (-CH₂OH), ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3400-2400 (broad, O-H stretch of COOH), ~3300 (O-H stretch of CH₂OH), ~2950 (C-H stretch), ~1680 (C=O stretch), ~1600, 1450 (C=C aromatic), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 182 (M⁺), 164 (M⁺ - H₂O), 151 (M⁺ - OCH₃), 136, 123, 108, 77 |

Note on Predicted Data: The NMR chemical shifts are estimates based on the analysis of structurally similar compounds.[5][6][7] The IR frequencies are based on typical absorption ranges for the respective functional groups.[8][9][10][11] The mass spectrometry fragmentation pattern is predicted based on common fragmentation pathways for benzyl alcohol and benzoic acid derivatives.[12][13][14]

Caption: Workflow for the characterization of 4-(Hydroxymethyl)-2-methoxybenzoic acid.

Natural Occurrence and Isolation

While many substituted benzoic acids are natural products, there is a notable lack of specific reports detailing the isolation of 4-(Hydroxymethyl)-2-methoxybenzoic acid from natural sources. Phytochemical studies have identified structurally related compounds in various plant species. For instance, 4-hydroxy-2-methoxybenzoic acid has been reported in Malva sylvestris, Kalanchoe deficiens, and Pteridium aquilinum.[15] The closely related 2-hydroxy-4-methoxybenzoic acid is a known plant metabolite.[16] Researchers investigating novel natural products may consider screening plant extracts for the presence of 4-(hydroxymethyl)-2-methoxybenzoic acid using techniques like LC-MS, though at present, chemical synthesis remains the most viable route for obtaining this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis, purification, and characterization of 4-(Hydroxymethyl)-2-methoxybenzoic acid. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success in a laboratory setting. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and validate this valuable chemical scaffold for their research endeavors. Future work may focus on optimizing the proposed synthesis and exploring the potential natural sources of this compound.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]

-

SpectraBase. (n.d.). 4-(Hydroxymethyl)benzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

-

Unknown. (n.d.). The Recrystallization of Benzoic Acid. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [Link]

-

NIST. (n.d.). Benzyl alcohol. [Link]

-

PubChemLite. (n.d.). 4-(hydroxymethyl)-2-methoxybenzoic acid (C9H10O4). [Link]

-

PubChemLite. (n.d.). Methyl 2-methoxy-4-methylbenzoate (C10H12O3). [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Supplementary data for. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

PubChem. (n.d.). 4-Methoxysalicylic Acid. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-methoxybenzoic acid. [Link]

-

Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid. [Link]

-

CDC Stacks. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. [Link]

-

PubMed. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. [Link]

- Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.

-

Chegg.com. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. [Link]

-

PubMed Central. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [Link]

-

Transtutors. (2022). Question: 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (1 Answer). [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]

- 7. 4-Methoxybenzoic acid(100-09-4) 13C NMR [m.chemicalbook.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Benzyl alcohol [webbook.nist.gov]

- 15. 4-Hydroxy-2-methoxybenzoic acid | C8H8O4 | CID 12695575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Methoxysalicylic Acid | C8H8O4 | CID 75231 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence, Biosynthesis, and Therapeutic Potential of Methoxybenzoic Acids and Their Derivatives

Authored by a Senior Application Scientist

Foreword: The Scientific Quest for Novel Bioactive Scaffolds

In the realm of drug development and natural product chemistry, the family of substituted benzoic acids represents a foundational scaffold from which a multitude of biologically active molecules are derived. This guide delves into the natural occurrence and scientific importance of a specific subclass: methoxybenzoic acids and their hydroxylated and alkylated analogs. While our initial focus is on the specific molecule 4-(Hydroxymethyl)-2-methoxybenzoic acid , a comprehensive literature survey reveals a scarcity of information regarding its isolation from natural sources.

This is not a dead end; rather, it is a common and exciting challenge in scientific exploration. It compels us to broaden our lens and investigate structurally related compounds that nature has been documented to produce. By studying these analogs, we can infer potential biosynthetic pathways, predict biological activities, and develop robust methodologies for the isolation and characterization of this entire chemical class. This guide, therefore, serves as a technical resource on the knowns, providing a logical framework for exploring the unknowns. We will proceed by examining the established natural occurrences, biosynthetic logic, and pharmacological profiles of closely related molecules, thereby equipping researchers with the foundational knowledge to pursue the discovery of novel compounds like 4-(Hydroxymethyl)-2-methoxybenzoic acid.

Part 1: Natural Distribution of Methoxybenzoic Acid Derivatives

The structural simplicity of benzoic acid derivatives belies their wide distribution across the plant and fungal kingdoms. The addition of methoxy, hydroxyl, and short alkyl groups creates a diverse palette of compounds with significant chemical and biological properties. These molecules often play roles in plant defense, allelopathy, and as metabolic intermediates.

Several key compounds related to our target molecule have been successfully isolated from a variety of natural sources. For instance, 4-Methoxybenzoic acid , also known as p-Anisic acid, is a well-documented plant metabolite found in anise (Pimpinella anisum)[1][2]. Its presence has also been noted in organisms like Rhododendron dauricum and Aconitum forrestii[3]. Fungi and yeasts are also sources, with Saccharomyces cerevisiae producing it as a metabolite[3]. The isomeric 2-Hydroxy-4-methoxybenzoic acid is a known constituent of the medicinal plant Hemidesmus indicus[4], while 4-Hydroxy-2-methoxybenzoic acid has been identified in plants such as Malva sylvestris and Pteridium aquilinum[5]. A particularly well-studied related compound is 2,4-Dihydroxy-6-methylbenzoic acid , commonly known as Orsellinic acid, which is a characteristic secondary metabolite of many fungi and lichens[6][7].

The causality behind this distribution is rooted in the biosynthetic machinery of the organisms. Plants and fungi, through pathways like the shikimate and polyketide pathways, assemble aromatic rings and subsequently modify them with methyl, hydroxyl, and methoxy groups using specific enzymes like methyltransferases and oxidoreductases. This enzymatic toolkit allows for the generation of structural diversity from common precursors.

Table 1: Natural Occurrence of Key Methoxybenzoic Acid Derivatives

| Compound Name | Structure | Natural Source(s) | Kingdom(s) | Reference(s) |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Anise (Pimpinella anisum), Rhododendron dauricum, Saccharomyces cerevisiae | Plantae, Fungi | [1][2][3] |

| 2-Hydroxy-4-methoxybenzoic acid | C₈H₈O₄ | Hemidesmus indicus | Plantae | [4] |

| 4-Hydroxy-2-methoxybenzoic acid | C₈H₈O₄ | Malva sylvestris, Kalanchoe deficiens, Pteridium aquilinum | Plantae | [5] |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | C₈H₈O₄ | Garcinia fruticosa | Plantae | [8] |

| 2,4-Dihydroxy-6-methylbenzoic acid (Orsellinic Acid) | C₈H₈O₄ | Various fungi (Penicillium, Aspergillus) and lichens (Roccella, Lecanora) | Fungi | [6][7] |

Part 2: Biosynthetic Pathways - The Polyketide Route to Aromaticity

Understanding the biosynthesis of these compounds is critical for appreciating their natural logic and for potential bioengineering applications. While the specific pathway for 4-(Hydroxymethyl)-2-methoxybenzoic acid is unknown, the biosynthesis of the closely related fungal metabolite Orsellinic acid provides an exemplary model for how such structures are assembled.

Orsellinic acid is a classic polyketide. The biosynthesis initiates with an acetyl-CoA "starter" unit, which is sequentially extended by three molecules of malonyl-CoA[6]. This process, catalyzed by a large multi-domain enzyme complex known as a polyketide synthase (PKS), builds a linear tetraacetyl chain that remains bound to the enzyme. This reactive poly-β-keto chain then undergoes an intramolecular aldol condensation, a cyclization reaction that forms the aromatic ring. Subsequent tautomerization (aromatization) releases the final product, orsellinic acid, from the enzyme[6]. This pathway is remarkably efficient, constructing a substituted aromatic ring from simple metabolic precursors in a single, elegant enzymatic process. Further enzymatic modifications, such as hydroxylation, methylation, or reduction of a methyl group to a hydroxymethyl group, would be required to produce other derivatives.

Diagram 1: Biosynthesis of Orsellinic Acid

Caption: Figure 1. Biosynthetic pathway of Orsellinic Acid.

Part 3: Biological Activities and Therapeutic Potential

The subtle structural variations among methoxybenzoic acid derivatives lead to a wide spectrum of biological activities, making them attractive starting points for drug discovery programs. Their therapeutic potential stems from their ability to interact with various biological targets, often influenced by the position and nature of their functional groups.

-

Antimicrobial and Antiseptic Properties: 4-Methoxybenzoic acid has well-documented antiseptic properties[1]. Derivatives like Orsellinic acid and compounds derived from perlatolic acid (found in lichens) exhibit significant antifungal and antibacterial activities[7][9][10]. The presence of free hydroxyl groups, particularly at the C-4 position, appears to enhance antifungal effects[9][10].

-

Antioxidant and Anti-inflammatory Activity: Many phenolic compounds, including this class, are potent antioxidants. 2-Hydroxy-4-methoxybenzoic acid has demonstrated antioxidant activity in diabetic rat models[11]. 4-Methoxybenzoic acid and its derivatives are also being explored for their anti-inflammatory benefits[12][13]. This activity is often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

-

Other Pharmacological Effects: Research has uncovered a diverse range of other activities. 2-Hydroxy-4-methoxybenzoic acid exhibits anti-diabetic, hypolipidemic, and hepatoprotective effects[4]. Orsellinic acid has shown neuroprotective properties, and its derivatives have been investigated as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes[6][14].

Table 2: Summary of Biological Activities

| Compound | Biological Activity | Potential Application | Reference(s) |

| 4-Methoxybenzoic acid | Antiseptic, Antioxidant, Anti-inflammatory | Preservative, Topical treatments, Pharmaceuticals | [1][11][12] |

| 2-Hydroxy-4-methoxybenzoic acid | Antioxidant, Anti-diabetic, Hypolipidemic, Hepatoprotective | Diabetes management, Liver disease | [4][11] |

| Orsellinic Acid | Antioxidant, Neuroprotective, Antimicrobial | Neurodegenerative diseases, Infectious diseases | [6][7] |

| Methyl Orsellinate | Antifungal, 5-Lipoxygenase inhibitor | Antifungal agents, Anti-inflammatory drugs | [14] |

| 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives | Antifungal, Antibacterial | Novel antibiotics | [9][10] |

Part 4: Experimental Protocols

Protocol 1: General Strategy for Isolation and Characterization from Natural Sources

This protocol describes a self-validating workflow for the isolation and structural elucidation of substituted benzoic acids from plant or fungal material. The causality of the solvent choice is based on polarity; by sequentially extracting with solvents of increasing polarity, we fractionate the complex mixture of metabolites, simplifying subsequent purification steps.

1. Material Preparation and Extraction: a. Drying: Air-dry or lyophilize the source material (e.g., plant leaves, fungal mycelia) to remove water, which can interfere with extraction and promote degradation. b. Grinding: Pulverize the dried material to a fine powder to maximize the surface area for solvent penetration. c. Sequential Extraction: i. Macerate the powdered material in a non-polar solvent like n-hexane to remove lipids and waxes. Filter and collect the solvent. ii. Re-extract the solid residue with a medium-polarity solvent like dichloromethane or ethyl acetate. This fraction is likely to contain the target methoxybenzoic acids. iii. Finally, extract the residue with a polar solvent like methanol or ethanol to isolate highly polar compounds[15]. d. Concentration: Evaporate the solvents from each fraction under reduced pressure (rotary evaporation) to yield crude extracts.

2. Chromatographic Purification: a. Column Chromatography (CC): Pack a glass column with silica gel. Dissolve the ethyl acetate crude extract in a minimal amount of solvent and load it onto the column. b. Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. The rationale is that compounds will elute based on their polarity, with less polar compounds eluting first. c. Fraction Collection: Collect small fractions of the eluate and monitor them by Thin Layer Chromatography (TLC). d. TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light and/or by staining. Combine fractions that show identical TLC profiles. e. Further Purification: If necessary, subject the combined fractions to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation: a. Spectroscopic Analysis: Characterize the pure, isolated compound using a suite of spectroscopic methods. i. Mass Spectrometry (MS): To determine the molecular weight and elemental formula[8]. ii. Infrared (IR) Spectroscopy: To identify key functional groups like hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) bonds[8]. iii. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To determine the complete chemical structure, including the substitution pattern on the aromatic ring and the connectivity of all atoms[8]. b. Data Comparison: Compare the obtained spectroscopic data with published literature values to confirm the identity of known compounds or to establish the structure of a novel one.

Diagram 2: Isolation and Characterization Workflow

Caption: Figure 2. General workflow for natural product isolation.

Conclusion and Future Directions

This guide illuminates the rich chemistry of naturally occurring methoxybenzoic acids and their derivatives. While the target molecule, 4-(Hydroxymethyl)-2-methoxybenzoic acid, remains elusive in the natural products literature, a robust foundation of knowledge exists for its close structural relatives. We have established their presence in diverse organisms, outlined a key biosynthetic pathway, and summarized their significant biological activities, which range from antimicrobial to neuroprotective.

The provided experimental workflows offer a validated and logical approach for the isolation and characterization of these compounds. The absence of 4-(Hydroxymethyl)-2-methoxybenzoic acid in current databases should be viewed not as a limitation, but as an opportunity. Researchers are encouraged to apply the methodologies described herein to investigate new or underexplored species of plants and fungi. Furthermore, the biological data on related compounds strongly suggests that should this molecule be isolated or synthesized, it would be a prime candidate for screening in antimicrobial, antioxidant, and anti-inflammatory assays. The scientific journey is one of incremental discovery, and this guide provides the map and compass for the next steps in exploring this promising class of natural products.

References

- Title: 4-Methoxybenzoic acid | 100-09-4 Source: Smolecule URL

- Title: 4-Hydroxy-2-methoxybenzoic acid | C8H8O4 | CID 12695575 Source: PubChem - NIH URL

- Title: An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals Source: Benchchem URL

- Title: 2,4-DIHYDROXY-6-METHYLBENZOIC ACID | 480-64-8 Source: ChemicalBook URL

- Title: 2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid)

- Title: 4-Methoxybenzoic acid – a phenolic acid with low toxicity Source: ChemicalBook URL

- Title: 2-Hydroxy-4-methoxybenzoic acid;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)

- Title: Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives Source: PubMed URL

- Title: 4-Hydroxy-2-methoxy-6-methylbenzoic acid | C9H10O4 | CID 12310988 Source: PubChem URL

- Title: 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 Source: PubChem URL

- Title: 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 Source: PubChem URL

- Title: Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives Source: ResearchGate URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 Source: Chemsrc URL

- Title: US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

- Title: 4-Methoxy-2-methylbenzoic acid Source: Chem-Impex URL

- Title: A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL

- Title: Isolation and Structural Characterization of Compounds from Blumea lacera Source: Pharmacognosy Journal URL

- Title: CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid Source: Google Patents URL

- Title: Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume Source: Oriental Journal of Chemistry URL

- Title: p-Anisic acid Source: Wikipedia URL

- Title: Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract Source: Pharmacognosy Journal URL

Sources

- 1. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxy-2-methoxybenzoic acid | C8H8O4 | CID 12695575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-DIHYDROXY-6-METHYLBENZOIC ACID | 480-64-8 [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. phcogj.com [phcogj.com]

- 9. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]

- 15. phcogj.com [phcogj.com]

A Technical Guide to 4-(Hydroxymethyl)-2-methoxybenzoic Acid: A Synthetic Keystone for Novel Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative whose primary value in the pharmaceutical landscape lies not in its intrinsic biological activity, but in its role as a versatile chemical intermediate. This technical guide moves beyond a simple compound summary to provide an in-depth analysis of its application in the synthesis of therapeutically relevant molecules. We will focus on its documented use as a reactant in the creation of potent bradykinin B2 receptor ligands, explore the broader therapeutic context of related methoxybenzoic acid structures, and provide detailed synthetic protocols and conceptual frameworks to empower researchers in drug discovery and development.

Compound Profile: 4-(Hydroxymethyl)-2-methoxybenzoic Acid

4-(Hydroxymethyl)-2-methoxybenzoic acid is an organic compound characterized by a benzene ring substituted with a carboxylic acid, a methoxy group, and a hydroxymethyl group. Its chemical structure provides multiple reactive sites, making it a valuable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)-2-methoxybenzoic Acid

| Property | Value | Reference |

| CAS Number | 158089-31-7 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White Crystalline Solid (Typical) | N/A |

| Solubility | Soluble in organic solvents like ethanol, ether, and ethyl acetate.[2] | N/A |

| Storage | Recommended at -20°C for long-term stability.[1] | [1] |

While direct therapeutic applications for this specific molecule are not documented, its utility is demonstrated in its conversion to more complex, biologically active compounds.[1]

Core Therapeutic Application: Synthesis of Bradykinin B2 Receptor Ligands

The most significant therapeutic application of 4-(Hydroxymethyl)-2-methoxybenzoic acid is its role as a key reactant in the synthesis of 4-alkylaminoquinolines.[1] These molecules have been identified as nonpeptide ligands for the bradykinin B2 receptor, a target of considerable interest in pharmacology.

The Bradykinin B2 Receptor (B2R): A Key Therapeutic Target

The B2R is a G-protein coupled receptor that is activated by the inflammatory peptide bradykinin. Its activation is implicated in a variety of physiological and pathophysiological processes, including:

-

Inflammation and Pain: B2R activation leads to vasodilation, increased vascular permeability, and the stimulation of sensory nerve endings, contributing to the classic signs of inflammation and pain.

-

Cardiovascular Regulation: It plays a role in blood pressure regulation and cardioprotection.

-

Angioedema: Dysregulation of the bradykinin system is a central mechanism in hereditary angioedema (HAE).

Developing potent and selective B2R antagonists is a key goal for treating inflammatory conditions, certain types of pain, and angioedema. The 4-alkylaminoquinolines synthesized from our lead compound represent a class of such potential antagonists.[1]

Synthetic Workflow: From Benzoic Acid to B2R Ligand

The transformation of 4-(Hydroxymethyl)-2-methoxybenzoic acid into a 4-alkylaminoquinoline backbone is a multi-step process. The following diagram illustrates a conceptual workflow, highlighting the critical role of the starting material.

Caption: Conceptual workflow for the synthesis of a 4-alkylaminoquinoline.

Experimental Protocol: General Synthesis of a Quinoline Intermediate

This protocol provides a generalized, self-validating methodology for the initial steps of converting 4-(Hydroxymethyl)-2-methoxybenzoic acid towards a quinoline scaffold.

Objective: To convert the carboxylic acid moiety to a more reactive species (e.g., an acid chloride) and prepare it for cyclization.

Materials:

-

4-(Hydroxymethyl)-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Magnetic stirrer and glassware

Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 1.0 equivalent of 4-(Hydroxymethyl)-2-methoxybenzoic acid in anhydrous DCM.

-

Activation of Carboxylic Acid: Cool the suspension to 0°C using an ice bath. Slowly add 1.5 equivalents of oxalyl chloride (or thionyl chloride) dropwise. Causality: This step converts the less reactive carboxylic acid into a highly reactive acid chloride, which is essential for the subsequent cyclization reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. Self-Validation: The disappearance of the starting material spot on the TLC plate confirms the completion of the activation step.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator. This yields the crude acid chloride. Trustworthiness: Ensuring complete removal of the chlorinating agent is critical to prevent unwanted side reactions in the next step.

-

Next Step Preparation: The crude product is typically used immediately in the subsequent cyclization step without further purification due to its reactivity.

Broader Context: The Therapeutic Potential of Benzoic Acid Derivatives

While 4-(Hydroxymethyl)-2-methoxybenzoic acid is primarily a synthetic tool, its structural relatives, hydroxybenzoic and methoxybenzoic acids, exhibit a wide range of biological activities. Understanding this context can inform the development of novel derivatives.

-

Antioxidant and Anti-inflammatory Properties: Many phenolic acids, including derivatives of 4-hydroxybenzoic acid, demonstrate significant antioxidant effects by scavenging free radicals.[3][4] Some have also been shown to possess anti-inflammatory properties, potentially through the modulation of pathways like PI3K/Akt and MAPK.[3][5]

-

Antimicrobial Activity: Esters of 4-hydroxybenzoic acid, known as parabens, are widely used as preservatives due to their antimicrobial effects.[4] This activity is linked to the lipophilicity of the molecule, which allows it to disrupt microbial cell membranes.[4]

-

Metabolic Regulation: Certain derivatives have shown potential in regulating glucose metabolism and enhancing insulin secretion, making them of interest in diabetes research.[3]

The diverse bioactivity within this chemical class underscores the potential for discovering new therapeutic agents through the strategic modification of the 4-(Hydroxymethyl)-2-methoxybenzoic acid scaffold.

Conclusion and Future Directions

4-(Hydroxymethyl)-2-methoxybenzoic acid stands as a valuable, albeit indirect, contributor to the field of drug discovery. Its primary utility as a precursor for complex therapeutic agents, such as bradykinin B2 receptor ligands, is well-established. For researchers, this compound is not an end-point but a starting point—a stable, functionalized scaffold ready for chemical elaboration. Future research should focus on leveraging its unique substitution pattern to build diverse chemical libraries. By applying combinatorial chemistry approaches centered on this core, new derivatives can be rapidly synthesized and screened against a wide array of biological targets, extending its utility far beyond its current applications.

References

-

4-(Hydroxymethyl)-2-methoxy-benzoic Acid - Data Sheet. United States Biological.

-

Buy 4-Methoxybenzoic acid | 100-09-4. Smolecule. (2023-08-15).

-

4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

4-(Hydroxymethyl)benzoic acid. Chem-Impex.

-

2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid). MedchemExpress.com.

-

4-Methoxy-2-methylbenzoic acid. Chem-Impex.

-

An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. Benchchem.

-

2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. (2017).

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2013-09-30).

-

4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate.

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.

Sources

- 1. usbio.net [usbio.net]

- 2. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

use of 4-(Hydroxymethyl)-2-methoxybenzoic acid as a linker in metal-organic frameworks

Application Note & Protocol

Topic: 4-(Hydroxymethyl)-2-methoxybenzoic Acid: A Versatile Linker for Designing Functional Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. The properties of a MOF are intrinsically dictated by its building blocks: the metal node and, critically, the organic linker.

While simple ditopic linkers like terephthalic acid have led to the discovery of iconic frameworks, the field is increasingly moving towards the use of more complex, functionalized linkers. These linkers introduce specific chemical functionalities directly into the MOF's porous architecture, enabling advanced applications.[1][2]

This guide focuses on 4-(Hydroxymethyl)-2-methoxybenzoic acid , a promising but under-explored linker for the synthesis of functional MOFs. Its unique combination of a carboxylate coordinating group, a methoxy (-OCH3) modulating group, and a reactive hydroxymethyl (-CH2OH) group presents a compelling platform for creating highly tailored materials. The methoxy group can influence the electronic environment and guest interactions within the pores, while the hydroxymethyl group serves as a prime handle for post-synthetic modification (PSM), allowing for the covalent attachment of other functional molecules after the framework has been assembled.[3][4]

As a Senior Application Scientist, this document provides a comprehensive guide to the anticipated use of this linker. It outlines a robust, scientifically-grounded protocol for the synthesis of a hypothetical zinc-based MOF, details a complete characterization workflow, and explores the potential applications and modification pathways this unique linker enables.

Linker Analysis: Physicochemical Properties and Structural Features

Understanding the linker is the first step in designing a successful MOF synthesis. 4-(Hydroxymethyl)-2-methoxybenzoic acid offers three key functional groups that each play a distinct role.

| Property | Value | Rationale & Significance |

| Molecular Formula | C9H10O4 | Defines the elemental composition. |

| Molecular Weight | 182.17 g/mol | Essential for calculating molar quantities for synthesis. |

| Coordination Group | Carboxylate | Forms strong, directional bonds with metal ions (e.g., Zn²⁺), driving the self-assembly of the framework.[1][5] |

| Functional Group 1 | Methoxy (-OCH3) | Electron-donating nature can modulate the framework's electronic properties and interactions with guest molecules. |

| Functional Group 2 | Hydroxymethyl (-CH2OH) | Provides a nucleophilic hydroxyl group, ideal for post-synthetic modification (PSM) via esterification, etc.[6][7] |

| Predicted Solubility | Soluble in polar organic solvents (DMF, DMSO) | Dictates the choice of solvent systems for solvothermal synthesis to ensure a homogeneous reaction mixture. |

Proposed Synthesis Protocol: Solvothermal Synthesis of a Zinc-based MOF

While specific examples using this linker are not yet prevalent in the literature, a robust synthesis protocol can be designed based on well-established methods for other functionalized benzoic acids with zinc, a common and versatile metal for MOF synthesis.[5][8][9][10] The following solvothermal protocol is proposed for the synthesis of a hypothetical MOF, designated Zn-HMBA-1 (Hydroxymethyl Methoxybenzoic Acid).

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass (mg) | Supplier & Grade |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 0.50 | 148.7 | ACS Reagent Grade |

| 4-(Hydroxymethyl)-2-methoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 0.50 | 91.1 | >98% Purity |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 15 mL | Anhydrous, >99.8% |

| Ethanol | C₂H₅OH | 46.07 | - | - | Reagent Grade |

Step-by-Step Experimental Protocol

-

Preparation of Reaction Mixture:

-

In a 20 mL glass scintillation vial, combine Zinc Nitrate Hexahydrate (148.7 mg, 0.50 mmol) and 4-(Hydroxymethyl)-2-methoxybenzoic acid (91.1 mg, 0.50 mmol).

-

Add 15 mL of N,N-Dimethylformamide (DMF).

-

Scientist's Note: DMF is a high-boiling point polar aprotic solvent, ideal for solvothermal synthesis. It effectively dissolves both the organic linker and the metal salt, ensuring a homogeneous environment for crystal nucleation and growth.[5]

-

Cap the vial tightly and sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.[11]

-

-

Solvothermal Reaction:

-

Place the tightly capped vial into a programmable laboratory oven.

-

Heat the vial to 110 °C over a period of 2 hours.

-

Maintain the temperature at 110 °C for 48 hours .

-

Scientist's Note: The slow heating ramp allows for controlled nucleation, which is crucial for forming larger, higher-quality crystals. The sustained heating period provides the energy needed for the reversible coordination bond formation, allowing the system to reach thermodynamic equilibrium and form a well-ordered crystalline framework. The chosen temperature is typical for Zn-carboxylate MOF synthesis.[8][9]

-

After 48 hours, cool the oven down to room temperature over a period of 8-10 hours. Slow cooling prevents rapid precipitation and cracking of the crystals.

-

-

Isolation and Purification:

-

Once at room temperature, colorless or white crystals should be visible at the bottom of the vial.

-

Carefully decant the mother liquor (the leftover DMF solution).

-

Wash the crystalline product by adding 10 mL of fresh DMF, gently agitating, and letting the crystals settle. Decant the DMF. Repeat this washing step three times to remove unreacted starting materials.

-

Solvent Exchange: After the final DMF wash, add 10 mL of ethanol to the crystals. Let them soak for 24 hours. Replace the ethanol with a fresh portion two more times.

-

Scientist's Note: This solvent exchange step is critical. It replaces the high-boiling point DMF trapped within the MOF pores with a more volatile solvent like ethanol, which is easier to remove during the activation step.

-

-

Activation (Pore Evacuation):

-

After the final ethanol wash, decant the ethanol and transfer the wet crystals to a vacuum oven.

-

Heat the sample under dynamic vacuum at 120 °C for 12 hours.

-

Scientist's Note: Activation is the process of removing all guest solvent molecules from the pores to make the internal surface area accessible. This step is essential before any gas sorption analysis or application where porosity is key. The temperature must be high enough to remove the solvent but below the thermal decomposition temperature of the MOF.

-

Characterization Workflow: Validating Structure and Properties

A newly synthesized MOF must be thoroughly characterized to confirm its structure, purity, and properties.[12] The following workflow represents a self-validating system to ensure the successful synthesis of the target material.

-

Powder X-Ray Diffraction (PXRD): This is the most crucial technique for confirming the successful synthesis of a crystalline MOF. The resulting diffraction pattern is a "fingerprint" of the crystal structure.[13] A sharp, well-defined pattern indicates high crystallinity, while the absence of peaks from starting materials confirms phase purity.[12][14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of the material as it is heated. This analysis reveals the thermal stability of the framework, identifying the temperature at which it starts to decompose. It can also confirm the complete removal of solvent molecules after activation.

-

Scanning Electron Microscopy (SEM): SEM imaging provides direct visualization of the MOF crystals, revealing their morphology (e.g., cubic, needle-like) and size distribution. This is important for understanding the bulk properties of the material.

-

Nitrogen Sorption Analysis (BET): After confirming the material is crystalline and stable, its porosity is measured. Nitrogen gas is adsorbed onto the activated sample at 77 K. The resulting isotherm is used to calculate the specific surface area (via the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution.

Potential Applications & The Power of Post-Synthetic Modification

The true potential of Zn-HMBA-1 lies in the functionality endowed by its linker. The hydroxymethyl (-CH2OH) group is a versatile platform for Post-Synthetic Modification (PSM), a powerful technique where the MOF is assembled first and then chemically modified.[3][4] This allows for the incorporation of functionalities that might not be stable under the initial MOF synthesis conditions.[6][7][15]

Potential Applications:

-

Drug Delivery: The native hydroxyl groups can form hydrogen bonds with drug molecules containing carboxyl or amine groups. The release of a drug, such as doxorubicin, could be studied under different pH conditions.[8][9][16][17] The biocompatibility of zinc-based frameworks makes this a particularly interesting avenue.[18]

-

Asymmetric Catalysis: The hydroxyl groups can be modified by grafting chiral molecules. The resulting chiral-decorated pores could act as heterogeneous catalysts for enantioselective reactions.

-

Selective Sensing: By functionalizing the hydroxyl group with a chromophore, a sensor could be developed. The binding of a specific analyte within the MOF pore could induce a conformational change in the chromophore, leading to a detectable colorimetric or fluorescent response.

-

Tunable Gas Separation: Esterification of the hydroxyl groups with alkyl chains of varying lengths could systematically tune the hydrophobicity and size of the pores, optimizing the framework for the selective adsorption of specific gases like CO₂ over N₂.

Conclusion

4-(Hydroxymethyl)-2-methoxybenzoic acid represents a highly promising building block for the next generation of functional MOFs. While its full potential is yet to be unlocked through dedicated research, its inherent structural features—a robust coordinating group, a modulating methoxy substituent, and a highly versatile hydroxymethyl handle—provide a clear roadmap for its application. The protocols and workflows detailed in this guide offer a scientifically sound starting point for researchers to synthesize, characterize, and modify MOFs based on this linker, paving the way for new materials with precisely engineered properties for advanced applications.

References

- Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (n.d.).

- Deria, P. (2014). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis.